molecular formula C11H7BrN2S B15261410 5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile

5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile

Cat. No.: B15261410
M. Wt: 279.16 g/mol
InChI Key: OVDMHQBZRSFJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound that features both a thiophene ring and a pyridine ring

Preparation Methods

The synthesis of 5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 5-bromo-4-methylpyridine with thiophene-2-carbonitrile under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile can be compared with other thiophene and pyridine derivatives:

Properties

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

IUPAC Name

5-(5-bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C11H7BrN2S/c1-7-4-10(14-6-9(7)12)11-3-2-8(5-13)15-11/h2-4,6H,1H3

InChI Key

OVDMHQBZRSFJBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=C(S2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.